

Application Notes and Protocols: Telcagepant in Capsaicin-Induced Dermal Blood Flow Studies

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Compound of Interest

Compound Name: *Telcagepant*

Cat. No.: *B1682995*

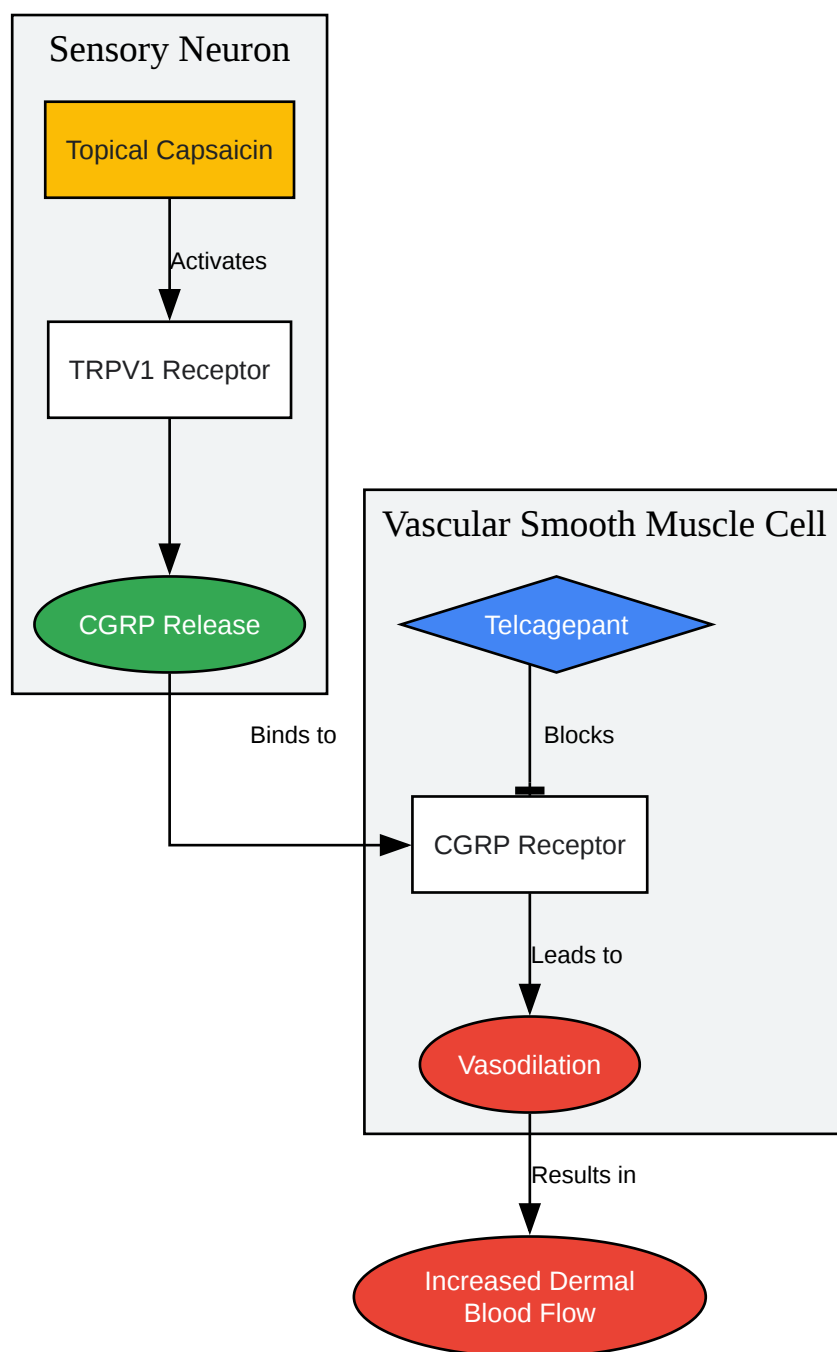
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of **telcagepant**, a calcitonin gene-related peptide (CGRP) receptor antagonist, in studying capsaicin-induced dermal blood flow. This experimental model is a valuable tool for assessing the pharmacodynamic activity of CGRP receptor antagonists in vivo. The following sections detail the underlying signaling pathway, experimental protocols, and key quantitative data from a clinical study.

Signaling Pathway of Capsaicin-Induced Dermal Vasodilation and Telcagepant Inhibition

Topical application of capsaicin activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on peripheral sensory nerve endings in the skin.^{[1][2][3]} This activation leads to the local release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). CGRP then binds to its receptors on vascular smooth muscle cells, causing vasodilation and a subsequent increase in dermal blood flow. **Telcagepant**, a potent and selective CGRP receptor antagonist, competitively blocks the CGRP receptor, thereby inhibiting the vasodilatory effect of endogenously released CGRP.



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Figure 1: Signaling pathway of capsaicin-induced vasodilation and **telcagepant** inhibition.

Experimental Protocol: In Vivo Assessment of Telcagepant Activity in Humans

The following protocol is based on a three-period crossover study conducted in healthy adult men to evaluate the inhibitory effect of **telcagepant** on capsaicin-induced dermal blood flow.

1. Study Design:

- A randomized, placebo-controlled, three-period crossover study.
- Each subject receives a single oral dose of **telcagepant** (300 mg or 800 mg) or a placebo in each of the three periods.

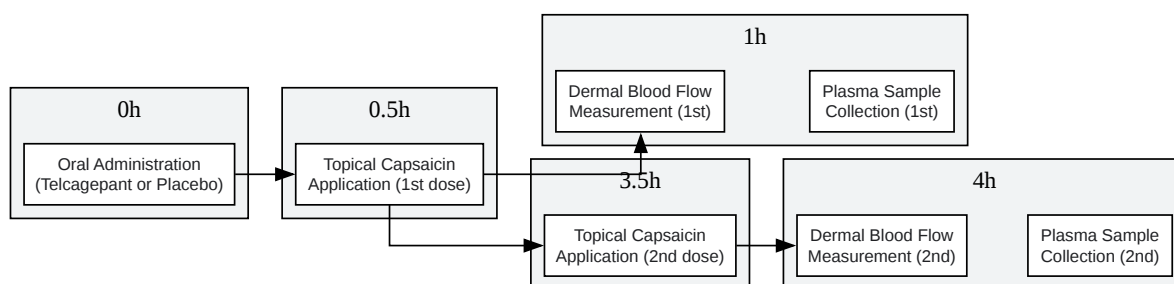
2. Subjects:

- Healthy adult male subjects.

3. Materials:

- **Telcagepant** (300 mg and 800 mg doses) or placebo, administered orally.
- Capsaicin solution (300 µg and 1000 µg per 20 µL in a water-ethanol mixture).
- Laser Doppler Perfusion Imager for measuring dermal blood flow.

4. Procedure:



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Figure 2: Experimental workflow for the **telcagepant** and capsaicin study.

- 0 hours: Administer a single oral dose of **telcagepant** (300 mg or 800 mg) or placebo to the subjects.
- 0.5 hours: Apply the first topical dose of capsaicin (300 µg and 1000 µg) at two separate sites on the volar surface of each forearm.
- 1 hour:
 - Assess dermal blood flow (DBF) using a laser Doppler perfusion imager at the capsaicin application sites. A baseline DBF measurement should be taken immediately before capsaicin application.
 - Collect plasma samples to determine **telcagepant** concentrations.
- 3.5 hours: Apply the second topical dose of capsaicin at two different sites on the volar surface of each forearm.
- 4 hours:
 - Repeat the DBF assessment at the new application sites.
 - Collect a second round of plasma samples.

5. Data Analysis:

- Develop a pharmacodynamic model to explore the relationship between plasma concentrations of **telcagepant** and the inhibition of the capsaicin-induced increase in dermal blood flow.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the described study.

Table 1: Geometric Mean Plasma Concentrations of **Telcagepant**

Time Post-Dose	Telcagepant 300 mg (nM)	Telcagepant 800 mg (nM)
1 hour	720	1146
4 hours	582	2548

Table 2: Pharmacodynamic Endpoint for **Telcagepant**

Parameter	Value (nM)
EC90 for inhibition of capsaicin-induced DBF increase	909

EC90: The concentration of a drug that gives 90% of the maximal response.

Conclusion

The capsaicin-induced dermal blood flow model is a robust and reproducible method for assessing the in vivo target engagement of CGRP receptor antagonists like **telcagepant**. The data clearly demonstrates that oral administration of **telcagepant** leads to a dose-dependent inhibition of the increase in dermal blood flow caused by topical capsaicin. This experimental medicine model has proven utility in assisting with dose selection for the clinical development of CGRP receptor antagonists for the treatment of migraine.

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References

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